molecular formula C₁₆H₂₂O₈S B1141129 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose CAS No. 2484-54-0

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose

Cat. No.: B1141129
CAS No.: 2484-54-0
M. Wt: 374.41
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Description

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is a versatile sugar derivative that belongs to the alpha-L-sorbofuranose family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose typically involves the tosylation of 2,3-O-isopropylidene-alpha-L-sorbofuranose. The reaction is carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0°C to room temperature and a reaction time of several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Corresponding ketones or aldehydes.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose involves its ability to act as a protecting group for hydroxyl functionalities. The tosyl group provides steric hindrance and electronic effects that prevent unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can also participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is unique due to the presence of the tosyl group, which provides specific reactivity and selectivity in chemical reactions. This makes it a valuable compound for various synthetic applications and research studies .

Properties

IUPAC Name

[(3aS,5S,6aR)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13?,14+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPANMSDDTZZEDD-RUKJTKARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C([C@@H]3[C@@](O2)(OC(O3)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676248
Record name (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2484-54-0
Record name (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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